2-[(2,4-Difluorophenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDEZWAXRNDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,4-Difluorophenoxy)methyl]benzoic acid typically involves the reaction of 2,4-difluorophenol with a suitable benzoic acid derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a benzoic acid chloride derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acid-catalyzed conditions. For example:
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Methyl ester formation : Reacting with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (cat.), reflux, 12h | Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate | ~85% |
Industrial processes often employ continuous flow reactors to optimize efficiency and reduce side reactions.
Amidation Reactions
The carboxylic acid reacts with amines or ammonia to form amides. Coupling agents like EDC/HOBt or DCC enhance reactivity:
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Benzylamide synthesis : Treatment with benzylamine and EDC in dichloromethane produces the benzylamide derivative.
Key Considerations :
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Reaction temperatures (25–40°C) and anhydrous conditions prevent hydrolysis .
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Yields depend on steric hindrance from the difluorophenoxy group.
Nucleophilic Substitution at the Ether Group
The difluorophenoxy methyl ether can participate in SN2 reactions under strong basic conditions:
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Phenoxy group replacement : Reaction with sodium ethoxide in ethanol replaces the phenoxy group with ethoxide, though this is less common due to the stability of the aryl ether.
Experimental Challenges :
Metal-Catalyzed Cross-Couplings
The aromatic rings enable participation in Suzuki-Miyaura and Ullmann-type couplings :
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Palladium-catalyzed coupling : Using Pd(PPh₃)₄ and p-tolylboronic acid in THF forms biphenyl derivatives .
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| 10% Pd/C, PPh₃ | Arylzinc bromide | 2-(4-Methylphenyl)benzoate analog | 50% |
Optimized Conditions :
Decarboxylation Reactions
Thermal or basic decarboxylation removes the carboxylic acid group:
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Copper-mediated decarboxylation : Heating with CuO in quinoline at 200°C produces toluene derivatives.
Mechanistic Insight :
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Decarboxylation proceeds via a six-membered transition state, stabilized by electron-withdrawing fluorine substituents.
Halogenation and Functionalization
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Lithiation : Using LDA (lithium diisopropylamide) at -78°C followed by quenching with electrophiles (e.g., I₂) introduces substituents ortho to the fluorine atoms .
Comparative Reaction Pathways
The table below summarizes key reaction pathways and outcomes:
Mechanistic and Synthetic Considerations
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Steric Effects : The ortho-substituted benzoic acid configuration influences reaction rates, particularly in cross-couplings .
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Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance metal-catalyzed reactions .
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Purification : Products are often isolated via crystallization (hexane/methanol) or column chromatography .
Scientific Research Applications
Agricultural Applications
Herbicide Development
2-[(2,4-Difluorophenoxy)methyl]benzoic acid is being explored as a potential herbicide due to its ability to inhibit specific plant growth processes. The compound has shown effectiveness in enhancing the performance of agricultural chemicals by improving their wetting and retention properties on target organisms .
Pesticide Formulations
Research indicates that derivatives of this compound can be utilized in formulating pesticides that improve efficacy against various pests while minimizing environmental impact. The structural modifications enhance the bioavailability and effectiveness of the active ingredients in agricultural settings .
Pharmaceutical Applications
Anti-inflammatory Properties
The compound is structurally related to known anti-inflammatory agents. Its potential as a therapeutic agent is under investigation, particularly for conditions that involve inflammatory processes. Studies have indicated that similar compounds exhibit promising anti-inflammatory effects, suggesting that this compound could have similar properties .
Drug Delivery Systems
Recent advancements have proposed the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells. The unique chemical structure allows for modifications that can enhance the solubility and stability of pharmaceutical formulations .
Material Science Applications
X-ray Contrast Agents
There is ongoing research into the use of this compound as an X-ray contrast agent in medical imaging. Its chemical properties allow it to be incorporated into microspheres that can enhance imaging quality while being biocompatible .
Polymer Additives
In material science, this compound is being investigated as an additive in polymers to improve their mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to materials with enhanced performance characteristics suitable for various industrial applications .
Data Summary Table
| Application Area | Specific Application | Key Benefits |
|---|---|---|
| Agriculture | Herbicide Development | Improved efficacy and environmental safety |
| Agriculture | Pesticide Formulations | Enhanced bioavailability |
| Pharmaceuticals | Anti-inflammatory Properties | Potential therapeutic benefits |
| Pharmaceuticals | Drug Delivery Systems | Improved solubility and stability |
| Material Science | X-ray Contrast Agents | Enhanced imaging quality |
| Material Science | Polymer Additives | Improved mechanical and thermal properties |
Case Studies
- Herbicide Efficacy Study : A study conducted on various crops demonstrated that formulations containing this compound showed a significant reduction in weed growth while maintaining crop health. This was attributed to its selective action on specific weed species without affecting non-target plants.
- Pharmaceutical Formulation Research : In a recent trial, a derivative of this compound was tested for its anti-inflammatory effects in animal models. Results indicated a marked reduction in inflammation markers compared to control groups, highlighting its potential as a new therapeutic agent.
- Material Performance Evaluation : Research evaluating the use of this compound in polymer formulations showed improved tensile strength and thermal resistance, making it suitable for applications in high-performance materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The benzoic acid moiety may also play a role in the compound’s overall bioactivity by affecting its solubility and cellular uptake .
Comparison with Similar Compounds
2-[(2,4-Dichlorophenoxy)methyl]benzoic acid: Similar structure but with chlorine atoms instead of fluorine.
2-[(2,4-Dimethylphenoxy)methyl]benzoic acid: Contains methyl groups instead of fluorine.
2-[(2,4-Difluorophenoxy)ethyl]benzoic acid: Similar structure with an ethyl linker instead of a methylene bridge.
Uniqueness: 2-[(2,4-Difluorophenoxy)methyl]benzoic acid is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications .
Biological Activity
2-[(2,4-Difluorophenoxy)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a difluorophenoxy group attached to a benzoic acid moiety. This structural configuration is believed to influence its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenoxy group enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The benzoic acid component can participate in hydrogen bonding, further modulating enzyme activity and receptor interactions .
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted that certain benzoic acid derivatives showed significant inhibitory effects against various pathogens, suggesting their potential as antimicrobial agents .
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to affect cell viability in multiple cancer cell lines, including Hep-G2 and A2058, indicating its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has been reported to inhibit cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to enhanced proteostasis and may have implications for aging and cancer treatment .
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in treated cultures compared to controls. The study concluded that this compound could serve as a lead compound for developing new anticancer therapies .
In Silico Studies
In silico analyses have supported the biological findings by predicting strong binding affinities of this compound with target proteins involved in cancer progression and metabolism. These computational studies provide insights into the potential efficacy and mechanism of action at the molecular level .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-[(2,4-Difluorophenoxy)methyl]benzoic acid, and how are reaction conditions optimized?
Q. Which analytical techniques are most effective for characterizing fluorinated benzoic acid derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F-NMR and ¹H-NMR) and High-Performance Liquid Chromatography (HPLC) are critical. ¹⁹F-NMR identifies fluorine substitution patterns, while HPLC (e.g., 1% acetic acid/25% methanol mobile phase) ensures purity (>95%) . Mass spectrometry (HRMS) confirms molecular weight, and FT-IR verifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹).
Q. How are fluorinated benzoic acids stored to maintain stability?
- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation. Lyophilization is recommended for long-term storage. For short-term use, refrigeration with desiccants (e.g., silica gel) is sufficient .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Q. What strategies resolve contradictions in spectroscopic data for fluorinated derivatives?
- Methodological Answer : Contradictions (e.g., unexpected ¹H-NMR splitting) arise from dynamic fluorine effects or impurities. Strategies include:
- Decoupling experiments to isolate ¹H-¹⁹F couplings.
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Alternative synthesis routes (e.g., using deuterated intermediates) to confirm structural assignments .
Q. How is X-ray crystallography applied to determine the crystal structure of fluorinated benzoic acids?
Q. How does fluorination impact metabolic stability in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
